molecular formula C15H23Cl3N2O3 B13792244 Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride CAS No. 77905-55-6

Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride

Cat. No.: B13792244
CAS No.: 77905-55-6
M. Wt: 385.7 g/mol
InChI Key: RRJXTGISAAARIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azanium chloride is a quaternary ammonium salt characterized by its complex structure, featuring a central azanium (ammonium) group bonded to two 2-chloroethyl chains and a substituted benzyl moiety. The benzyl group is further modified with a 2-methylpropoxy (isobutoxy) substituent at the para position and a nitro group at the meta position. Its molecular weight is approximately 428.3 g/mol (estimated based on structural analogs) .

Properties

CAS No.

77905-55-6

Molecular Formula

C15H23Cl3N2O3

Molecular Weight

385.7 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]ethanamine;hydrochloride

InChI

InChI=1S/C15H22Cl2N2O3.ClH/c1-12(2)11-22-15-4-3-13(9-14(15)19(20)21)10-18(7-5-16)8-6-17;/h3-4,9,12H,5-8,10-11H2,1-2H3;1H

InChI Key

RRJXTGISAAARIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)CN(CCCl)CCCl)[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride involves the reaction of 2-chloroethylamine hydrochloride with 4-(2-methylpropoxy)-3-nitrobenzyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major product is the corresponding amine derivative.

    Substitution: The major products are the substituted derivatives where the chlorine atoms are replaced by nucleophiles.

Scientific Research Applications

Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride involves its interaction with cellular components. The compound can alkylate DNA and proteins, leading to the disruption of cellular processes. The molecular targets include DNA, where it forms cross-links, and proteins, where it modifies amino acid residues .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Applications/Reactivity
Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azanium chloride 2-chloroethyl, nitro, isobutoxy, ammonium ~428.3 Potential alkylating agent, agrochemical research
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride (from ) Azo, nitro, ammonium, chloro ~510.1 Dye/pigment synthesis, industrial catalysis
2-Hydroxy-3-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium chloride (from ) Hydroxy, methoxy, ammonium ~350.4 Biomedical research (enzyme inhibition)
2-[ethyl-[4-[(4-nitrophenyl)diazenyl]phenyl]amino]ethyl-trimethyl-azanium chloride (from ) Azo, nitro, ammonium ~420.9 Surfactants, ion-exchange resins

Structural Differences and Implications

Functional Group Variations: The target compound’s 2-chloroethyl groups distinguish it from analogs like the azo-linked compound in .

Nitro Group Positioning :

  • The meta-nitro group in the target compound contrasts with the para-nitro configuration in ’s azo compound. Meta substitution reduces electron-withdrawing effects, possibly stabilizing the molecule under acidic conditions .

Quaternary Ammonium Core :

  • Unlike the trimethylammonium group in , the target compound’s ammonium center is bonded to bulkier substituents (2-chloroethyl and benzyl groups), which may reduce solubility in polar solvents but enhance binding to hydrophobic targets .

Research Findings and Gaps

  • Synthesis Challenges : The steric hindrance from the isobutoxy group complicates synthesis compared to simpler ammonium salts (e.g., ). Purification often requires advanced chromatography .
  • Toxicity Data: Limited studies exist on its ecotoxicological profile, unlike bromuconazole or flusilazole (), which have well-documented environmental impacts .
  • Biological Targets : Preliminary in silico studies suggest affinity for acetylcholinesterase (shared with analogs), but in vitro confirmation is pending .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.